molecular formula C12H15Cl2NO2 B13568115 Tert-butyl (3,5-dichlorophenyl)glycinate

Tert-butyl (3,5-dichlorophenyl)glycinate

Cat. No.: B13568115
M. Wt: 276.16 g/mol
InChI Key: DPQWRDSLJAAVRZ-UHFFFAOYSA-N
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Description

Tert-butyl (3,5-dichlorophenyl)glycinate is a synthetic glycine derivative featuring a tert-butyl ester group and a 3,5-dichlorophenyl substituent. For example, related compounds exhibit high purity (>99%) and stability in ultra-performance liquid chromatography (UPLC), with molecular weights verified via LC-MS (e.g., m/z 464.6 for a piperazine-containing analog) .

Properties

Molecular Formula

C12H15Cl2NO2

Molecular Weight

276.16 g/mol

IUPAC Name

tert-butyl 2-(3,5-dichloroanilino)acetate

InChI

InChI=1S/C12H15Cl2NO2/c1-12(2,3)17-11(16)7-15-10-5-8(13)4-9(14)6-10/h4-6,15H,7H2,1-3H3

InChI Key

DPQWRDSLJAAVRZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CNC1=CC(=CC(=C1)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3,5-dichlorophenyl)glycinate typically involves the reaction of tert-butyl glycinate with 3,5-dichlorophenyl compounds.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes using microreactor systems. These systems allow for efficient and scalable production of the compound by optimizing reaction conditions such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3,5-dichlorophenyl)glycinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Tert-butyl (3,5-dichlorophenyl)glycinate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of tert-butyl (3,5-dichlorophenyl)glycinate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and physicochemical properties of tert-butyl (3,5-dichlorophenyl)glycinate with its analogs:

Compound Name Molecular Formula Substituents Functional Groups Molecular Weight (g/mol) Solubility (Solvent)
This compound C₁₂H₁₃Cl₂NO₂ 3,5-dichlorophenyl, tert-butyl Ester, glycinate 274.15 (calc.) Low (non-polar solvents)
2,4-Dichlorophenyl acetic acid (DCAA) C₈H₆Cl₂O₂ 2,4-dichlorophenyl Carboxylic acid 205.04 Moderate (polar aprotic)
2,4-Dichlorophenyl acetic acid-methyl ester C₉H₈Cl₂O₂ 2,4-dichlorophenyl, methyl Ester 219.06 High (methyl tert-butyl ether)
3,5-Dichlorobenzoic acid C₇H₄Cl₂O₂ 3,5-dichlorophenyl Carboxylic acid 191.00 Low (aqueous)

Key Observations :

  • Substituent Position: The 3,5-dichloro substitution pattern in the target compound contrasts with the 2,4-dichloro configuration in DCAA.
  • Ester Group : The tert-butyl ester in the target compound confers greater hydrolytic stability compared to methyl esters (e.g., 2,4-Dichlorophenyl acetic acid-methyl ester), which are more prone to enzymatic or acidic cleavage .
  • Solubility : The tert-butyl group reduces polarity, rendering the compound less soluble in polar solvents than carboxylic acid analogs like DCAA or 3,5-dichlorobenzoic acid.

Biological Activity

Tert-butyl (3,5-dichlorophenyl)glycinate is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its mechanisms, effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its tert-butyl group and a dichlorophenyl moiety attached to a glycinate structure. This configuration contributes to its lipophilicity and potential interactions with biological targets.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Anti-inflammatory Effects
    • Studies have shown that compounds with similar structures exhibit anti-inflammatory properties. For instance, a related compound was tested for its anti-nociceptive and anti-inflammatory activities using various in vivo models, demonstrating significant reductions in pain and inflammation markers .
  • Neurokinin Receptor Modulation
    • Research indicates that derivatives of this compound may act as antagonists for neurokinin receptors, which are involved in pain and inflammatory responses. This suggests a potential role in treating conditions like chronic pain or inflammatory diseases .
  • Calcium Homeostasis
    • There is evidence that compounds structurally related to this compound can influence calcium homeostasis in cells. For example, one study found that similar compounds activated calcium-pumping mechanisms in skeletal muscle, which could be relevant for conditions characterized by calcium overload .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsMechanism of ActionReference
Anti-inflammatory5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-thioxo-dihydropyrimidineReduces inflammatory mediators and pain responses
Neurokinin receptor antagonistTert-butyl N-(4-chlorobenzylidene)(3,4-dichlorophenyl)-glycinateInhibits neurokinin receptor signaling
Calcium homeostasis3,5-Di-t-butyl-4-hydroxyanisoleActivates Ca(2+)-ATPase, enhancing calcium uptake

Case Studies

  • Anti-inflammatory Study : A recent investigation into a derivative of this compound showed promising results in reducing inflammation in animal models. The compound was administered at varying doses (50-200 mg/kg), resulting in significant reductions in both acute pain and inflammation markers .
  • Neurokinin Receptor Antagonism : In vitro studies demonstrated that certain analogs could effectively block neurokinin receptors, suggesting potential applications in managing pain syndromes and inflammatory diseases .

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